

3-(Isobutyrylamino)benzoic Acid: A Technical Guide for Chemical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Isobutyrylamino)benzoic acid

Cat. No.: B1270547

[Get Quote](#)

An In-depth Examination of a Promising Research Chemical

Abstract

3-(Isobutyrylamino)benzoic acid, also known as N-(3-carboxyphenyl)isobutyramide, is a small molecule of interest within the broader class of N-acylated aminobenzoic acids. While specific research on this particular compound is limited, its structural similarity to other biologically active 3-amido-benzoic acid derivatives suggests its potential as a valuable tool in drug discovery and chemical biology. This technical guide provides a comprehensive overview of the known properties of **3-(Isobutyrylamino)benzoic acid** and explores its potential research applications by drawing parallels with closely related and well-studied analogs. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic and biological potential of this and similar molecules.

Chemical and Physical Properties

3-(Isobutyrylamino)benzoic acid is an organic compound with a molecular formula of $C_{11}H_{13}NO_3$ and a molecular weight of 207.23 g/mol .^[1] The structure consists of a benzoic acid moiety substituted with an isobutyrylamino group at the meta-position.

Table 1: Physicochemical Properties of **3-(Isobutyrylamino)benzoic acid**

Property	Value	Reference
IUPAC Name	3-(2-methylpropanoylamino)benzoic acid	-
Synonyms	N-(3-carboxyphenyl)isobutyramide	-
CAS Number	28533-44-0	[1] [2]
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[1]
Molecular Weight	207.23 g/mol	[1]
Appearance	White to off-white solid (predicted)	-
Purity	Typically ≥95% for research grade	[3]
Solubility	Expected to be soluble in organic solvents like DMSO and methanol. Limited solubility in water.	-
Storage	Store in a cool, dry place.	[3]

Synthesis and Characterization

While a specific, detailed synthesis protocol for **3-(isobutyrylamino)benzoic acid** is not readily available in published literature, a general and plausible synthetic route involves the N-acylation of 3-aminobenzoic acid with isobutyryl chloride or isobutyric anhydride. This type of reaction, often a Schotten-Baumann reaction, is a standard method for forming amides.[\[4\]](#)

General Experimental Protocol: N-Acylation of 3-Aminobenzoic Acid

The following is a generalized protocol based on the synthesis of similar N-acylated aminobenzoic acids.[\[4\]](#) Optimization of reaction conditions, including stoichiometry,

temperature, and reaction time, would be necessary for this specific compound.

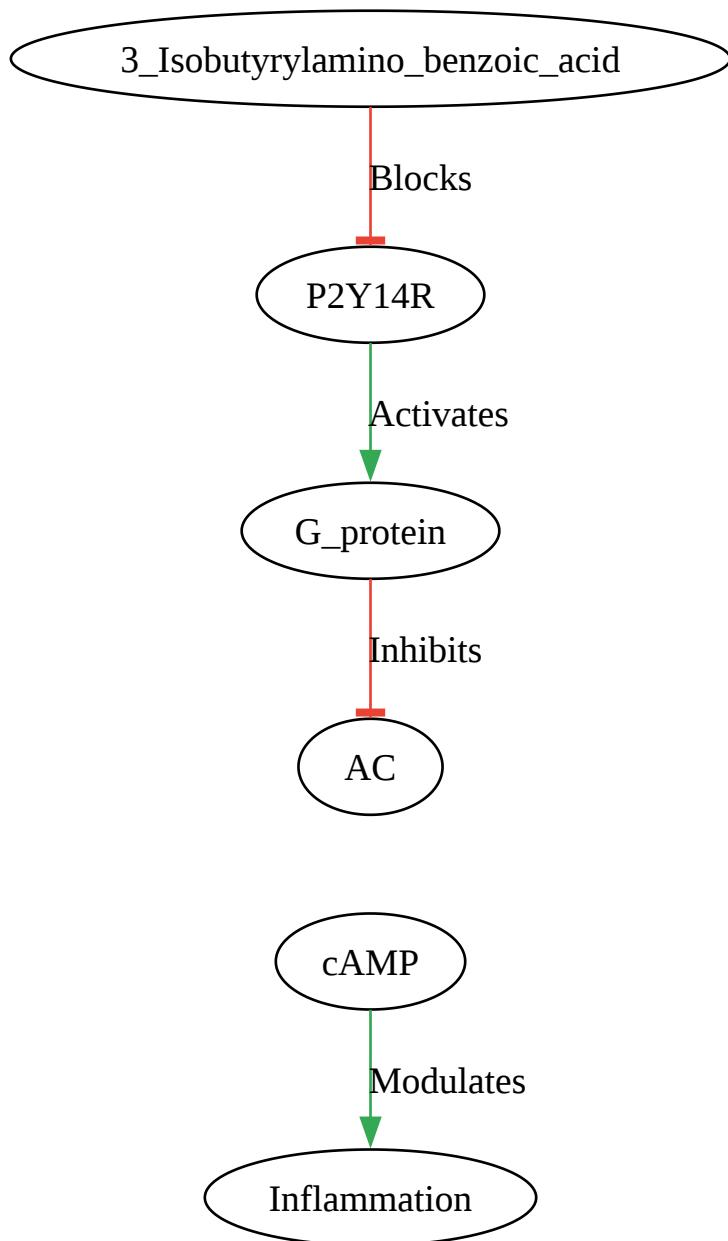
Materials:

- 3-Aminobenzoic acid
- Isobutyryl chloride
- A suitable base (e.g., pyridine, triethylamine, or sodium hydroxide)
- An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or an aqueous basic solution)
- Hydrochloric acid (for workup)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolve 3-aminobenzoic acid in the chosen solvent containing the base.
- Cool the reaction mixture in an ice bath.
- Slowly add isobutyryl chloride dropwise to the stirred solution.
- Allow the reaction to proceed at room temperature for a specified time, monitoring by thin-layer chromatography (TLC).
- Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.
- Filter the crude product and wash with water.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3-(isobutyrylamino)benzoic acid**.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:


- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O, N-H, O-H).
- Melting Point Analysis: To assess purity.

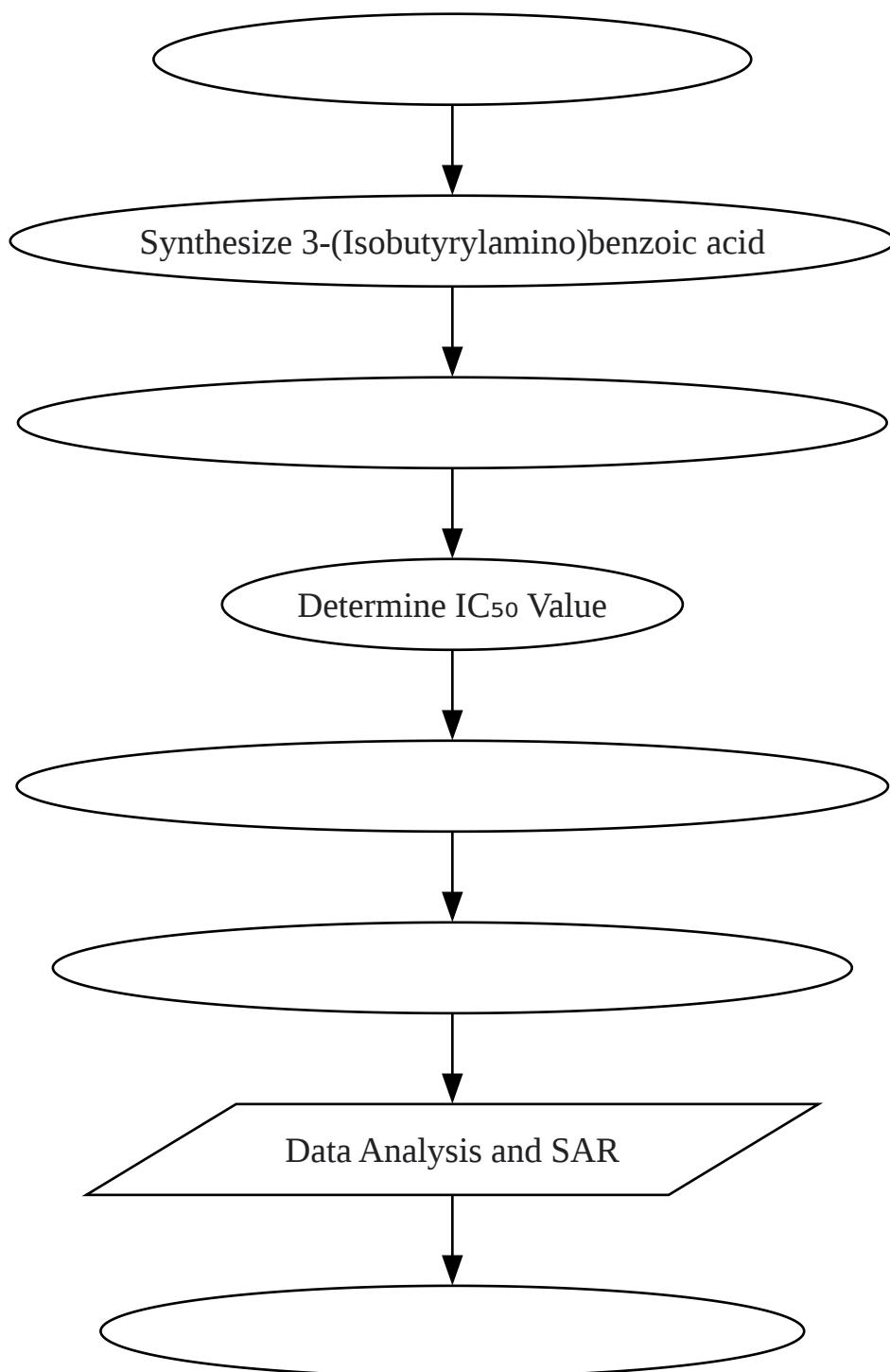
Potential Biological Activities and Research Applications

Although direct biological data for **3-(isobutyrylamino)benzoic acid** is scarce, the broader class of 3-amido and 3-anilino-benzoic acid derivatives has been investigated for various therapeutic applications. These studies provide a strong basis for hypothesizing the potential biological targets and research directions for the title compound.

Potential as a P2Y₁₄ Receptor Antagonist

Recent research has identified 3-amido-5-aryl benzoic acid derivatives as potent antagonists of the P2Y₁₄ receptor, a G-protein coupled receptor implicated in immune and inflammatory responses.^[5] Antagonism of this receptor is a promising strategy for the treatment of conditions like acute gouty arthritis.^[5]

[Click to download full resolution via product page](#)


Potential as an Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitor

Substituted 3-(phenylamino)benzoic acids have been identified as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme involved in androgen biosynthesis and implicated in castrate-resistant prostate cancer.^{[6][7]} The structural similarity suggests that **3-(isobutyrylaminobenzoic acid)** could also exhibit inhibitory activity against this enzyme.

Table 2: Example IC₅₀ Values for 3-(Phenylamino)benzoic Acid Derivatives against AKR1C3

Compound (Substituent on Phenylamino Ring)	AKR1C3 IC ₅₀ (nM)	Selectivity over AKR1C2	Reference
4'-nitro	24 ± 2	>417-fold	[6]
4'-cyano	43 ± 4	>233-fold	[6]
4'-trifluoromethyl	55 ± 6	>182-fold	[6]

Note: This data is for structurally related compounds, not **3-(isobutyrylamo**no)benzoic acid.

[Click to download full resolution via product page](#)

Experimental Protocols for Biological Evaluation (Based on Analogs)

The following are example protocols for assessing the biological activity of **3-(isobutyrylamino)benzoic acid**, adapted from studies on structurally related compounds.

In Vitro AKR1C3 Inhibition Assay

This protocol is based on the methodology described for 3-(phenylamino)benzoic acid inhibitors.^[6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **3-(isobutyrylamino)benzoic acid** against human AKR1C3.

Materials:

- Recombinant human AKR1C3 enzyme
- NADPH (cofactor)
- S-tetralol (substrate)
- **3-(Isobutyrylamino)benzoic acid** (test compound)
- Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a stock solution of **3-(isobutyrylamino)benzoic acid** in DMSO.
- Perform serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the assay buffer, NADPH, and the diluted test compound or vehicle (DMSO) for control.
- Add the AKR1C3 enzyme to each well and incubate for a specified period at a controlled temperature (e.g., 25°C).

- Initiate the reaction by adding the substrate, S-tetralol.
- Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
- Calculate the initial reaction velocities.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety and Handling

Based on available safety data sheets, **3-(isobutyrylamino)benzoic acid** is classified as a hazardous substance.[\[8\]](#)

Hazard Statements:

- H315: Causes skin irritation.[\[8\]](#)
- H319: Causes serious eye irritation.[\[8\]](#)
- H335: May cause respiratory irritation.[\[8\]](#)

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[8\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[8\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[8\]](#)

Researchers should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE) in a well-ventilated area.[\[8\]](#) This product is for research and development use only.[\[3\]](#)

Conclusion

While **3-(isobutyrylamino)benzoic acid** remains a largely uncharacterized compound, its structural features place it within a class of molecules with demonstrated biological activities. The potential for this compound to act as an inhibitor of key enzymes like AKR1C3 or as a modulator of receptors such as P2Y₁₄ makes it a compelling candidate for further investigation. The synthetic route is likely straightforward, and established assay protocols for related compounds provide a clear roadmap for its biological evaluation. This technical guide serves as a starting point to encourage and facilitate research into the properties and potential applications of **3-(isobutyrylamino)benzoic acid**, a molecule that holds promise for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. 28533-44-0 3-(Isobutyrylamino)benzoic acid AKSci 9145AD [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17 β -hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17 β -hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- To cite this document: BenchChem. [3-(Isobutyrylamino)benzoic Acid: A Technical Guide for Chemical Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1270547#3-isobutyrylamino-benzoic-acid-as-a-research-chemical\]](https://www.benchchem.com/product/b1270547#3-isobutyrylamino-benzoic-acid-as-a-research-chemical)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com